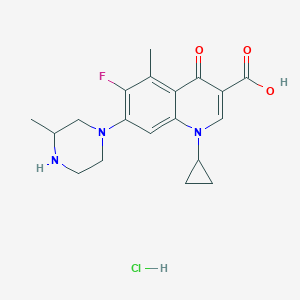

Grepafloxacin hydrochloride

Vue d'ensemble

Description

L'hydrochlorure de grepafloxacine est un antibiotique fluoroquinolone qui était utilisé pour traiter diverses infections bactériennes. Il est connu pour sa large activité contre les bactéries à Gram positif et à Gram négatif. en raison de son potentiel à prolonger l'intervalle QT sur l'électrocardiogramme, conduisant à des événements indésirables cardiovasculaires, il a été retiré du marché .

Méthodes De Préparation

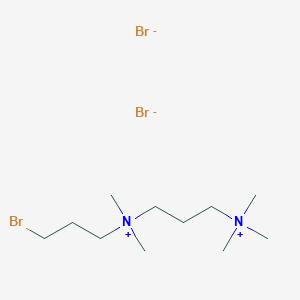

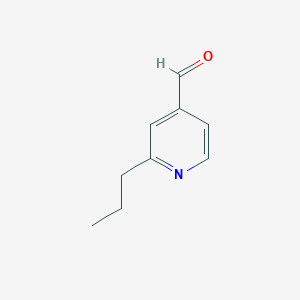

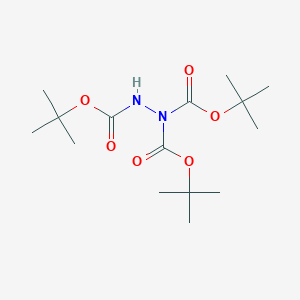

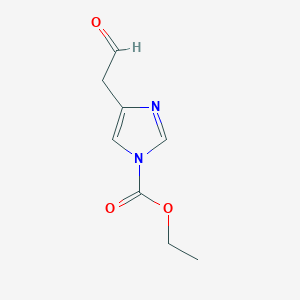

La synthèse de l'hydrochlorure de grepafloxacine implique plusieurs étapes :

Conversion de l'acide carboxylique : L'acide carboxylique est converti en son dérivé diméthyloxazoline par réaction avec l'aminométhylpropanol.

Silylation : Le diisopropylamidure de lithium (LDA) élimine un proton de la position 8, et l'anion est traité avec de l'iodure de triméthylsilyle pour former un intermédiaire silylé.

Méthylation : Un deuxième cycle de LDA génère un carbanion, qui réagit avec l'iodure de méthyle pour former un dérivé 5-méthyle.

Désilylation et hydrolyse : Le fluorure de césium rompt la liaison carbone-silicium, et l'acide aqueux hydrolyse l'oxazoline pour donner l'acide libre.

Formation de la quinolone : L'intermédiaire est converti en quinolone par élongation de la chaîne à l'aide d'un réactif de Grignard de bromoacétate d'éthyle.

Étapes finales : Le produit est traité avec de la 2-méthylpipérazine et saponifié pour donner de la grepafloxacine.

Analyse Des Réactions Chimiques

L'hydrochlorure de grepafloxacine subit diverses réactions chimiques :

Oxydation : Il peut être oxydé pour former des métabolites oxydatifs.

Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants : Des réactifs tels que le LDA, l'iodure de triméthylsilyle et le fluorure de césium sont couramment utilisés dans sa synthèse. Les conditions impliquent souvent des températures contrôlées et des solvants spécifiques.

Principaux produits : Les principaux produits comprennent le médicament parent et ses conjugués glucuronide et sulfate

4. Applications de la recherche scientifique

L'hydrochlorure de grepafloxacine a été utilisé dans diverses applications de recherche scientifique :

Chimie : Il sert de composé modèle pour l'étude de la synthèse et des réactions des fluoroquinolones.

Biologie : Il est utilisé pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur l'ADN bactérien.

Médecine : La recherche se concentre sur sa pharmacocinétique, sa pharmacodynamique et ses effets secondaires potentiels.

Industrie : Il a été utilisé dans le développement de nouveaux antibiotiques et dans l'étude de l'innocuité et de l'efficacité des médicaments .

5. Mécanisme d'action

L'hydrochlorure de grepafloxacine exerce son activité antibactérienne en inhibant la topoisomérase II bactérienne (ADN gyrase) et la topoisomérase IV. Ces enzymes sont essentielles pour la duplication, la transcription et la réparation de l'ADN bactérien. En inhibant ces enzymes, la grepafloxacine empêche la réplication bactérienne et conduit à la mort cellulaire .

Applications De Recherche Scientifique

Grepafloxacin hydrochloride has been used in various scientific research applications:

Chemistry: It serves as a model compound for studying fluoroquinolone synthesis and reactions.

Biology: It is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial DNA.

Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.

Industry: It has been used in the development of new antibiotics and in the study of drug safety and efficacy .

Mécanisme D'action

Grepafloxacin hydrochloride exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, grepafloxacin prevents bacterial replication and leads to cell death .

Comparaison Avec Des Composés Similaires

L'hydrochlorure de grepafloxacine est similaire à d'autres fluoroquinolones telles que la ciprofloxacine et la lévofloxacine. Il présente des caractéristiques uniques :

Différences structurelles : La grepafloxacine possède un groupe méthyle en position 5 et une pipérazine méthylée en position 7, ce qui la distingue des autres fluoroquinolones.

Spectre d'activité : Elle possède un large spectre d'activité contre les agents pathogènes respiratoires, y compris ceux résistants à d'autres antibiotiques.

Profil de sécurité : Contrairement à certaines autres fluoroquinolones, la grepafloxacine a été retirée du marché en raison de son potentiel à provoquer un allongement de l'intervalle QT et des événements cardiovasculaires

Composés similaires

- Ciprofloxacine

- Lévofloxacine

- Moxifloxacine

- Ofloxacine

Les propriétés structurelles et pharmacologiques uniques de l'hydrochlorure de grepafloxacine en font un composé intéressant dans divers domaines de la recherche, malgré son retrait de l'usage clinique.

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)

![6-(2-Oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B61433.png)